![molecular formula C8H13N5O2 B1675626 LY233053 CAS No. 125546-04-5](/img/structure/B1675626.png)
LY233053
Vue d'ensemble
Description
LY-233053 est un composé organique synthétique connu pour son rôle d'antagoniste compétitif du récepteur N-méthyl-D-aspartate. Ce récepteur est un sous-type de récepteur du glutamate, qui joue un rôle crucial dans la plasticité synaptique et la fonction de la mémoire. LY-233053 a été étudié pour ses applications thérapeutiques potentielles dans diverses maladies neurologiques et cardiovasculaires .
Applications De Recherche Scientifique
Neuroscience Research
LY 233053 has been extensively utilized in neuroscience to explore the mechanisms of synaptic transmission and plasticity. Its ability to block NMDA receptors allows researchers to study the role of these receptors in learning and memory processes.
- Case Study : In experimental models of central nervous system ischemia, LY 233053 demonstrated efficacy in reducing neurological damage, highlighting its potential therapeutic benefits in stroke and related conditions.
Pharmacological Studies
The compound serves as a valuable tool in pharmacological research for developing new treatments targeting NMDA receptors.
- Application : It has been investigated for its effects on various neurological disorders, including:
- Epilepsy : LY 233053 has shown promise in blocking NMDA-induced convulsions in animal models with an effective dose (ED50) of approximately 14.5 mg/kg.
- Alzheimer’s Disease : By modulating glutamate activity, it may offer therapeutic avenues for mitigating symptoms or progression of Alzheimer's disease .
Experimental Biology
In biological experiments, LY 233053 is used to dissect the roles of NMDA receptors in cellular signaling pathways.
- Research Findings : Studies have indicated that LY 233053 can significantly impact synaptic plasticity and neuronal survival under stress conditions by reducing excitotoxicity .
Biochemical Properties
Clinical Implications
The potential clinical applications of LY 233053 are significant:
- Neurological Disorders : Its role as an NMDA antagonist positions it as a candidate for treating conditions characterized by excessive glutamate activity, such as:
- Alzheimer’s Disease
- Acute ischemic stroke
- Epileptic seizures
Mécanisme D'action
Target of Action
LY233053, also known as LY-233053 or LY 233053, primarily targets the NMDA (N-methyl-D-aspartate) receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory function .
Mode of Action
This compound acts as a competitive antagonist at the NMDA receptor . This means it binds to the same site on the receptor as the natural ligand (in this case, glutamate), but without activating the receptor. Instead, it prevents glutamate from binding, thereby inhibiting the receptor’s function .
Biochemical Pathways
The antagonism of the NMDA receptor by this compound can affect various biochemical pathways. The NMDA receptor is involved in the regulation of synaptic plasticity and memory function. By blocking this receptor, this compound can potentially influence these processes .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its relatively short duration of action . In neonatal rats, the compound selectively blocked NMDA-induced convulsions with a duration of action between 2-4 hours . .
Result of Action
The primary result of this compound’s action is the reduction of neurological damage. It has been reported to have high efficacy in reducing neurological damage in two models of experimental central nervous system ischemia in rabbits . It also potentiates the anticonvulsant action of various antiepileptic drugs .
Analyse Biochimique
Biochemical Properties
LY233053 is a competitive NMDA receptor antagonist . It potently inhibits NMDA receptor binding to rat brain membranes . It has no appreciable affinity for AMPA or kainate receptors at a concentration of 10 μM . The compound this compound interacts with the NMDA receptor, a type of ionotropic glutamate receptor .
Cellular Effects
This compound has been shown to have high efficacy in reducing neurological damage in two models of experimental central nervous system (CNS) ischemia in the rabbit . It appears to serve a neuroprotective role during ischemic conditions in a variety of in vivo and in vitro models .
Molecular Mechanism
The molecular mechanism of action of this compound involves its competitive antagonism at the NMDA receptor . It inhibits NMDA-induced neuronal degeneration and protects from NMDA-induced convulsions in neonatal rats .
Temporal Effects in Laboratory Settings
It has been reported that this compound has a relatively short duration of action .
Dosage Effects in Animal Models
In neonatal rats, this compound selectively blocked NMDA-induced convulsions with an ED50 of 14.5 mg/kg when administered intraperitoneally . The duration of action was relatively short, lasting between 2-4 hours .
Metabolic Pathways
Given its role as a competitive NMDA receptor antagonist, it is likely involved in pathways related to glutamate signaling .
Transport and Distribution
The usefulness of such agents in the clinical setting may be limited by poor central nervous system (CNS) entry .
Subcellular Localization
Given its role as a competitive NMDA receptor antagonist, it is likely to be localized at the cell membrane where NMDA receptors are typically found .
Méthodes De Préparation
La synthèse de LY-233053 implique plusieurs étapes, commençant par la préparation du cycle tétrazole et l'attachement subséquent à un acide pipéridine carboxylique. Les conditions réactionnelles impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde et de catalyseurs pour faciliter la formation du produit souhaité. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec une optimisation pour la production à grande échelle .
Analyse Des Réactions Chimiques
LY-233053 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels attachés au cycle pipéridine.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes pour modifier le cycle tétrazole. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour l'oxydation, l'hydrure de lithium aluminium pour la réduction et divers nucléophiles pour les réactions de substitution. .
Applications de recherche scientifique
LY-233053 a été largement étudié pour ses applications en recherche scientifique, en particulier dans les domaines suivants :
Chimie : Utilisé comme outil pour étudier les propriétés et les fonctions des récepteurs N-méthyl-D-aspartate.
Biologie : Investigé pour son rôle dans la modulation de la plasticité synaptique et des fonctions de la mémoire.
Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des troubles neurologiques tels que l'épilepsie, la maladie d'Alzheimer et l'accident vasculaire cérébral.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs N-méthyl-D-aspartate
Mécanisme d'action
LY-233053 exerce ses effets en se liant de manière compétitive au récepteur N-méthyl-D-aspartate, inhibant ainsi l'action du glutamate, le principal neurotransmetteur excitateur du système nerveux central. Cette inhibition empêche l'afflux excessif d'ions calcium, ce qui peut entraîner des dommages neuronaux et la mort cellulaire. Les cibles moléculaires et les voies impliquées comprennent le complexe du récepteur N-méthyl-D-aspartate et les cascades de signalisation associées .
Comparaison Avec Des Composés Similaires
LY-233053 est souvent comparé à d'autres antagonistes du récepteur N-méthyl-D-aspartate tels que LY-235959 et la dizocilpine. Bien que tous ces composés partagent un mécanisme d'action commun, LY-233053 est unique en termes d'affinité de liaison spécifique et de propriétés pharmacocinétiques. Des composés similaires comprennent :
LY-235959 : Un autre antagoniste compétitif avec un potentiel thérapeutique similaire.
Dizocilpine : Un antagoniste non compétitif connu pour ses effets puissants sur le récepteur N-méthyl-D-aspartate.
Mémantrine : Un antagoniste du récepteur N-méthyl-D-aspartate utilisé en clinique pour le traitement de la maladie d'Alzheimer.
Activité Biologique
LY 233053, also known as cis-(+-)-4-[(2H-tetrazol-5-yl)methyl]piperidine-2-carboxylic acid, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention due to its potent biological activity and potential therapeutic applications, particularly in neuroprotection and seizure management.
LY 233053 exhibits a high affinity for the NMDA receptor, with an IC50 value of approximately 7 nM . Importantly, it shows no significant affinity for AMPA or kainate receptors at concentrations up to 10 μM , making it a selective NMDA antagonist . This selectivity is crucial for minimizing unwanted side effects often associated with broader spectrum glutamate receptor antagonists.
In Vitro Studies
In vitro experiments demonstrate that LY 233053 effectively inhibits NMDA receptor binding in rat brain membranes, as evidenced by the displacement of [3H]CGS19755 with an IC50 of 107 ± 7 nM . Additionally, it selectively inhibits NMDA-induced depolarization in cortical tissue slices, showing an IC50 of 4.2 ± 0.4 μM .
In Vivo Studies
In vivo studies have confirmed the neuroprotective effects of LY 233053 across various animal models:
- Neonatal Rats : The compound significantly blocked NMDA-induced convulsions with an effective dose (ED50) of 14.5 mg/kg administered intraperitoneally (i.p.). It also demonstrated protective effects against neuronal degeneration induced by NMDA .
- Pigeons : LY 233053 was shown to antagonize NMDA-induced behavioral suppression with an ED50 of 1.3 mg/kg i.m. .
- Mice : The compound protected against seizures induced by maximal electroshock at lower doses (ED50 = 19.9 mg/kg i.p.) compared to doses that impaired motor performance (ED50 = 40.9 mg/kg i.p.) .
Therapeutic Implications
The pharmacological profile of LY 233053 suggests potential therapeutic applications in conditions characterized by excitotoxicity, such as:
- Cerebral Ischemia : Given its ability to inhibit neuronal degeneration and protect against NMDA-induced damage, LY 233053 may be beneficial in acute ischemic events where excitotoxicity plays a critical role .
- Seizure Disorders : Its efficacy in blocking NMDA-induced convulsions positions LY 233053 as a candidate for further development in the management of epilepsy and other seizure-related disorders .
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of LY 233053:
Study Type | Model | Effect/Outcome | ED50/IC50 Value |
---|---|---|---|
In Vitro | Rat Brain Membranes | NMDA receptor binding inhibition | IC50 = 7 nM |
In Vitro | Cortical Slices | NMDA-induced depolarization inhibition | IC50 = 4.2 μM |
In Vivo | Neonatal Rats | Blockade of NMDA-induced convulsions | ED50 = 14.5 mg/kg i.p. |
In Vivo | Pigeons | Antagonism of behavioral suppression | ED50 = 1.3 mg/kg i.m. |
In Vivo | Mice | Protection against electroshock-induced seizures | ED50 = 19.9 mg/kg i.p. |
Propriétés
IUPAC Name |
(2R,4S)-4-(2H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c14-8(15)6-3-5(1-2-9-6)4-7-10-12-13-11-7/h5-6,9H,1-4H2,(H,14,15)(H,10,11,12,13)/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAVTENFCLADRE-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CC2=NNN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1CC2=NNN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60925169 | |
Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125546-04-5 | |
Record name | LY 233053 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125546045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(2H-Tetrazol-5-yl)methyl]piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60925169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.